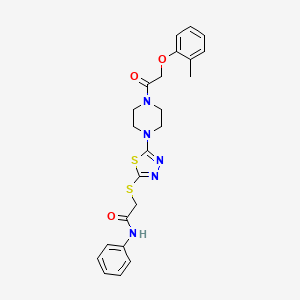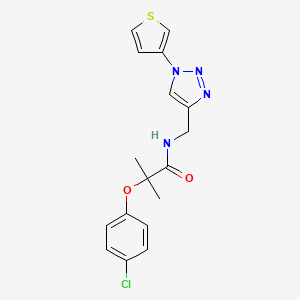
1-methyl-3-((3-(trifluoromethyl)phenyl)amino)pyrazin-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-methyl-3-((3-(trifluoromethyl)phenyl)amino)pyrazin-2(1H)-one, also known as MTP, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields, including pharmaceuticals and materials science. MTP is a pyrazinone derivative that has been synthesized through various methods, and its mechanism of action and biochemical and physiological effects have been studied extensively.
Mécanisme D'action
The mechanism of action of 1-methyl-3-((3-(trifluoromethyl)phenyl)amino)pyrazin-2(1H)-one is not fully understood, but it is believed to act through the inhibition of specific enzymes or signaling pathways. This compound has been shown to inhibit the activity of various enzymes, such as the protein kinase CK2 and the histone deacetylase HDAC6. This compound has also been shown to modulate signaling pathways, such as the NF-κB pathway and the JAK/STAT pathway.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, depending on the specific target and context. In cancer cells, this compound has been shown to induce cell death and inhibit cell proliferation. In inflammation models, this compound has been shown to reduce inflammation and cytokine production. In neurodegenerative disease models, this compound has been shown to improve cognitive function and reduce neuroinflammation.
Avantages Et Limitations Des Expériences En Laboratoire
1-methyl-3-((3-(trifluoromethyl)phenyl)amino)pyrazin-2(1H)-one has several advantages for lab experiments, including its high potency, selectivity, and ease of synthesis. However, this compound also has limitations, such as its low solubility and instability in aqueous solutions. These limitations can be overcome by optimizing the formulation and delivery methods.
Orientations Futures
There are several future directions for the research of 1-methyl-3-((3-(trifluoromethyl)phenyl)amino)pyrazin-2(1H)-one, including the development of more potent and selective this compound analogs, the identification of new targets and mechanisms of action, and the optimization of the formulation and delivery methods for clinical applications. This compound has the potential to make significant contributions to various fields, and further research is needed to fully realize its potential.
Méthodes De Synthèse
1-methyl-3-((3-(trifluoromethyl)phenyl)amino)pyrazin-2(1H)-one can be synthesized through various methods, including the reaction of 3-(trifluoromethyl)aniline with 1-methyl-2,3-dioxopyrazinane in the presence of a catalyst, or the reaction of 3-(trifluoromethyl)aniline with 1-methyl-2,3-dioxopyrazine in the presence of a base. The yield of this compound can be improved by optimizing the reaction conditions, such as the temperature, reaction time, and solvent.
Applications De Recherche Scientifique
1-methyl-3-((3-(trifluoromethyl)phenyl)amino)pyrazin-2(1H)-one has potential applications in various fields, including pharmaceuticals, materials science, and catalysis. In the pharmaceutical industry, this compound has been studied as a potential drug candidate for the treatment of various diseases, such as cancer and inflammation. This compound has also been used as a building block for the synthesis of other bioactive compounds. In materials science, this compound has been studied as a potential precursor for the synthesis of metal-organic frameworks and other functional materials. In catalysis, this compound has been used as a ligand for the synthesis of various metal complexes.
Propriétés
IUPAC Name |
1-methyl-3-[3-(trifluoromethyl)anilino]pyrazin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F3N3O/c1-18-6-5-16-10(11(18)19)17-9-4-2-3-8(7-9)12(13,14)15/h2-7H,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXTPNUIPUQSZQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C(C1=O)NC2=CC=CC(=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(tert-butyl)-4-[(4-chlorophenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine](/img/structure/B2910946.png)

![3-(5,9-dimethyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)propanoic acid](/img/structure/B2910949.png)
![N-[cyano(1-phenyl-1H-pyrazol-4-yl)methyl]-3-(4-fluorophenyl)propanamide](/img/structure/B2910950.png)

![N-(5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide hydrochloride](/img/structure/B2910954.png)
![6-ethyl 3-methyl 2-(4-methoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2910955.png)


![4-[4-(4-Chlorobenzoyl)piperazin-1-yl]benzonitrile](/img/structure/B2910962.png)
![N-(2-furylmethyl)-2-phenyl[1,2,4]triazolo[1,5-c]quinazolin-5-amine](/img/structure/B2910963.png)

![2-(furan-2-carboxamido)-N-(2-methoxyphenyl)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxamide](/img/structure/B2910965.png)